N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
Description
N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide (CAS No. 478063-70-6) is a synthetic acetamide derivative with a molecular formula of C₁₅H₁₁Cl₂F₃N₂O and a molar mass of 363.16 g/mol . Structurally, it features a pyridinyl core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-9(2-4-11)7-22-14(23)6-13-12(17)5-10(8-21-13)15(18,19)20/h1-5,8H,6-7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJIXMBIKXASQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagent Selection
In a representative procedure, 3-chloro-5-(trifluoromethyl)-2-pyridinylacetic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) to generate the corresponding acid chloride, which is subsequently reacted with 4-chlorobenzylamine in anhydrous dichloromethane. Triethylamine ($$ \text{Et}3\text{N} $$) is added to scavenge HCl, improving reaction efficiency. Alternatively, the acid may be activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt), yielding the acetamide product in 68–72% isolated yield.
Solvent and Temperature Effects
Polar aprotic solvents like $$ N,N $$-dimethylformamide (DMF) enhance solubility and reaction rates. For instance, a patent by demonstrated that heating the reaction mixture to 60–70°C in DMF with sodium hydride ($$ \text{NaH} $$) as a base achieves complete conversion within 12 hours. However, prolonged heating above 80°C may lead to decomposition of the trifluoromethyl group.
Carbodiimide-Mediated Coupling
Carbodiimide-mediated coupling offers a versatile pathway, particularly for laboratories lacking facilities for handling gaseous reagents like thionyl chloride.
Mechanistic Overview
The carboxylic acid group of 3-chloro-5-(trifluoromethyl)-2-pyridinylacetic acid is activated via EDCI or propylphosphonic anhydride (T3P), forming an O-acylisourea intermediate. Nucleophilic attack by 4-chlorobenzylamine then yields the target acetamide. This method avoids harsh conditions and is compatible with acid-sensitive functional groups.
Yield Optimization
A study by reported that using T3P in tetrahydrofuran (THF) at room temperature achieves 85% yield, compared to 75% with EDCI. The superior performance of T3P is attributed to its dual role as both an activating agent and a water scavenger, minimizing hydrolysis side reactions.
Reductive Amination Pathway
For intermediates containing ketone groups, reductive amination provides an alternative route. Although less common for this compound, it is viable when starting from pyridinylacetyl chloride precursors.
Hydrogenation Conditions
In a procedure adapted from, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl chloride is reacted with 4-chlorobenzylamine in methanol under hydrogen gas ($$ \text{H}_2 $$) at 1 atm, using palladium on carbon ($$ \text{Pd/C} $$) as a catalyst. This method achieves moderate yields (55–60%) but requires careful control of hydrogen pressure to avoid over-reduction of the pyridine ring.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 68–72% | 12–24 h | High scalability | Requires strict moisture control |
| Carbodiimide Coupling | 75–85% | 6–8 h | Mild conditions, high purity | Higher reagent cost |
| Reductive Amination | 55–60% | 24–48 h | Compatible with ketone intermediates | Risk of over-reduction, moderate yields |
Optimization Strategies and Troubleshooting
Solvent Selection
Purification Techniques
- Column chromatography using silica gel and ethyl acetate/hexane (3:7) effectively isolates the product.
- Recrystallization from ethanol/water (9:1) enhances purity to >98%.
Mechanistic Insights and Side Reactions
Competing Hydrolysis
In aqueous conditions, the acid chloride intermediate may hydrolyze back to the carboxylic acid. This is mitigated by using anhydrous solvents and molecular sieves.
Trifluoromethyl Stability
The trifluoromethyl group is susceptible to nucleophilic displacement at temperatures >100°C. Maintaining reactions below 80°C preserves integrity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of pyridinyl-acetamide and benzamide derivatives, which are prominent in agrochemical research. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Backbone Variations :
- The target compound’s acetamide backbone distinguishes it from benzamide-based analogs like fluopyram and fluopicolide. Acetamides generally exhibit lower molecular weights and altered solubility profiles compared to benzamides, which may influence bioavailability and target binding .
Substituent Effects: The 3-chloro-5-trifluoromethylpyridinyl moiety is conserved across several compounds (e.g., fluopyram, fluopicolide), suggesting its critical role in bioactivity, likely through interactions with fungal or nematode enzymes .
Biological Activity :
- Fluopyram, a structural analog, demonstrates broad-spectrum fungicidal and nematicidal activity by inhibiting mitochondrial respiration. The target compound’s acetamide group may confer similar mechanisms but with reduced persistence due to faster metabolic degradation .
- Fluopicolide’s dichlorophenyl group enhances binding to oomycete-specific targets, a feature absent in the target compound, which may limit its efficacy against similar pathogens .
Synthetic Intermediates :
- Derivatives like 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide (sc-306417) highlight the versatility of the pyridinyl scaffold in generating intermediates for further functionalization, though they lack the bioactive benzyl substituent .
Biological Activity
N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H19Cl2F3N4O2
- Molecular Weight : 487.3 g/mol
- IUPAC Name : 3-[(4-chlorophenyl)methyl]-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibition of ATPases, which are crucial for various cellular processes.
Antimicrobial Activity
Studies have shown that derivatives containing the trifluoromethyl-pyridine moiety demonstrate significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Antiparasitic Activity
Research on similar compounds has indicated potential antiparasitic activities. For example, modifications in the dihydroquinazolinone scaffold have led to enhanced efficacy against malaria parasites by targeting PfATP4, a sodium pump essential for parasite survival . The structural features of this compound may confer similar properties.
Data Tables
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives, including those akin to this compound, demonstrating robust activity against resistant strains of bacteria.
- Antiparasitic Mechanism : Another investigation focused on the optimization of dihydroquinazolinone derivatives that inhibited PfATP4, highlighting the importance of structural modifications in enhancing biological activity against malaria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
